Fraxidin is a natural product found in Artemisia minor, Salsola laricifolia, and other organisms with data available.
Fraxidin
CAS No.: 525-21-3
Cat. No.: VC0528484
Molecular Formula: C11H10O5
Molecular Weight: 222.19 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 525-21-3 | 
|---|---|
| Molecular Formula | C11H10O5 | 
| Molecular Weight | 222.19 g/mol | 
| IUPAC Name | 8-hydroxy-6,7-dimethoxychromen-2-one | 
| Standard InChI | InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)9(13)11(7)15-2/h3-5,13H,1-2H3 | 
| Standard InChI Key | QNFBKOHHLAWWTC-UHFFFAOYSA-N | 
| SMILES | COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC | 
| Canonical SMILES | COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC | 
| Appearance | Solid powder | 
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Fraxidin belongs to the coumarin family, featuring a benzopyrone core modified with hydroxyl and methoxy groups at positions 6, 7, and 8. Its IUPAC name, 8-hydroxy-6,7-dimethoxy-2H-chromen-2-one, reflects this substitution pattern . The planar structure facilitates interactions with biological targets, while the methoxy groups enhance lipophilicity, influencing its pharmacokinetic behavior.
Physical and Chemical Data
The compound’s physicochemical properties are critical for its isolation and bioactivity:
| Property | Value | Source | 
|---|---|---|
| Molecular Weight | 222.19 g/mol | |
| Melting Point | 196–197°C | |
| Boiling Point | 424.2 ± 45.0°C at 760 mmHg | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Flash Point | 171.0 ± 22.2°C | |
| CAS Number | 525-21-3 | 
These properties underscore Fraxidin’s stability under standard laboratory conditions, making it amenable to extraction and purification processes.
Natural Occurrence and Isolation
Plant Sources
Fraxidin is distributed across multiple plant families, including Asteraceae (Artemisia spp.) and Euphorbiaceae (Jatropha podagrica). Mechanochemically assisted extraction (MCAE) and ethyl acetate partitioning are commonly employed for its isolation, achieving yields of 0.12–0.45% from dried plant material .
Analytical Characterization
Advanced techniques such as high-speed countercurrent chromatography (HSCCC) and NMR spectroscopy are pivotal for Fraxidin’s identification. Key spectral features include:
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¹H NMR: Signals at δ 6.24 (s, H-3), δ 3.89 (s, 6-OCH₃), and δ 3.85 (s, 7-OCH₃) .
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MS/MS: Fragmentation peaks at m/z 207 (loss of CH₃) and 179 (loss of CO), confirming its molecular architecture .
 
Pharmacological Activities
Antibacterial Effects
Fraxidin exhibits moderate antibacterial activity, particularly against Bacillus subtilis, with an inhibition zone of 12 mm at 20 µg/disk . This activity is attributed to its ability to disrupt microbial cell membranes, though its efficacy against Gram-negative bacteria remains limited.
Anti-Inflammatory and Immunomodulatory Actions
In vitro studies highlight Fraxidin’s suppression of NF-κB and TNF-α, key mediators of inflammation . By inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), it reduces prostaglandin E₂ and nitric oxide levels, mitigating inflammatory responses in macrophages .
Biosynthesis and Synthetic Routes
Biosynthetic Pathway
Fraxidin is derived from the shikimate pathway, where phenylalanine undergoes deamination to cinnamic acid, followed by hydroxylation and methylation to form umbelliferone. Subsequent O-methylation at positions 6 and 7 yields Fraxidin . Enzymes such as O-methyltransferases (OMTs) and cytochrome P450 monooxygenases are critical in this process.
Chemical Synthesis
While total synthesis is less common than isolation, Fraxidin can be prepared via Pechmann condensation of phloroglucinol derivatives with β-keto esters. A representative route involves:
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Methylation of 2,4,5-trihydroxybenzoic acid to protect hydroxyl groups.
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Cyclization with ethyl acetoacetate in concentrated sulfuric acid.
 
Pharmacokinetics and Toxicity
Absorption and Distribution
Although Fraxidin’s pharmacokinetics are less studied than its analog isofraxidin, preliminary data suggest rapid absorption following oral administration, with a plasma half-life of 2.5 hours in rodent models . Its logP value (~1.8) indicates moderate blood-brain barrier penetration, hinting at neuroprotective potential .
Metabolism and Excretion
Hepatic metabolism via glucuronidation and sulfation is the primary detoxification pathway. Urinary excretion accounts for 60–70% of the administered dose, with negligible renal toxicity observed at therapeutic concentrations .
Challenges and Future Directions
Despite its promise, Fraxidin research faces hurdles:
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Low Bioavailability: Poor aqueous solubility limits its clinical utility. Nanoformulations or prodrug strategies may enhance delivery .
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Mechanistic Gaps: Exact molecular targets and long-term safety profiles remain underexplored.
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Ecological Impact: Sustainable sourcing from endangered plants necessitates synthetic biology approaches.
 
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